3,5-Diiodo-4-hydroxybenzamide
Overview
Description
3,5-Diiodo-4-hydroxybenzamide is a biochemical compound with the molecular formula C7H5I2NO2 and a molecular weight of 388.93 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at 7.296 (1H, br s, NH2), 7.929 (1H, br s, NH2), 8.240 (2H, s, H-2, H-6). The 13C NMR spectrum shows peaks at 86.00 (C-3, C-5), 129.63 (C-1), 138.79 (C-2, C-6), 158.03 (C-4), 164.94 (CO) .Scientific Research Applications
Biological Degradation and Environmental Impact
- 3,5-Diiodo-4-hydroxybenzamide is not utilized as a substrate by certain bacterial enzymes such as those found in Klebsiella pneumoniae, indicating specificity in microbial interactions with similar compounds. This has implications for its environmental degradation and persistence (McBride, Kenny, & Stalker, 1986).
Pharmacological Research
- Derivatives of this compound, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, have been investigated for their ability to inhibit histone deacetylases, showing potential as therapeutic agents in cancer treatment (Jiao et al., 2009).
Agricultural Applications
- Compounds like 3,5-Diiodo-4-hydroxybenzoic acid, related to this compound, have shown interesting effects such as promoting root growth in certain plants, which could have agricultural applications (Wain, 1977).
Anti-Parasitic Potential
- Novel iodotyramides related to this compound have exhibited significant anti-parasitic activity against organisms like Leishmania panamensis and Trypanosoma cruzi, highlighting potential applications in treating parasitic infections (Restrepo, Surmay, Jaramillo, & Restrepo, 2018).
Spectroscopic and Structural Studies
- Spectroscopic studies on compounds like 4-Hydroxybenzamide, closely related to this compound, have provided insights into their molecular structures and potential interactions, useful in material science and pharmaceutical research (Ramesh et al., 2020).
Diagnostic Applications
- Certain derivatives of this compound have been studied for their potential use in medical diagnostics, such as in visualizing internal organs in medical imaging (Epstein, Cohen, & Natelson, 1950).
Safety and Hazards
3,5-Diiodo-4-hydroxybenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .
properties
IUPAC Name |
4-hydroxy-3,5-diiodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5I2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSGRORCMHYJRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177731 | |
Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2315-78-8 | |
Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 4-hydroxy-3,5-diiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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